molecular formula C10H17Cl3O4Si B14701656 Diethyl [3-(trichlorosilyl)propyl]propanedioate CAS No. 22408-99-7

Diethyl [3-(trichlorosilyl)propyl]propanedioate

Cat. No.: B14701656
CAS No.: 22408-99-7
M. Wt: 335.7 g/mol
InChI Key: QXBKBSYKYVRMIC-UHFFFAOYSA-N
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Description

Diethyl [3-(trichlorosilyl)propyl]propanedioate is a unique organosilicon compound that combines the properties of both silicon and organic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(trichlorosilyl)propyl]propanedioate typically involves the reaction of diethyl propanedioate (commonly known as diethyl malonate) with a trichlorosilane derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the trichlorosilane derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(trichlorosilyl)propyl]propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.

    Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.

    Condensation Conditions: Condensation reactions are usually carried out under anhydrous conditions to prevent premature hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include various organosilicon compounds.

    Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.

    Condensation Products: Condensation reactions yield siloxane polymers, which have applications in materials science and engineering.

Scientific Research Applications

Diethyl [3-(trichlorosilyl)propyl]propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [3-(trichlorosilyl)propyl]propanedioate involves its ability to form stable bonds with various substrates through its trichlorosilyl group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other organosilicon materials. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A commonly used malonic ester in organic synthesis.

    Trimethoxysilylpropyl derivatives: Compounds with similar organosilicon functionalities but different alkoxy groups.

Uniqueness

Diethyl [3-(trichlorosilyl)propyl]propanedioate is unique due to its combination of a malonic ester with a trichlorosilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and organosilicon chemistry .

Properties

IUPAC Name

diethyl 2-(3-trichlorosilylpropyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl3O4Si/c1-3-16-9(14)8(10(15)17-4-2)6-5-7-18(11,12)13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBKBSYKYVRMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC[Si](Cl)(Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538297
Record name Diethyl [3-(trichlorosilyl)propyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22408-99-7
Record name Diethyl [3-(trichlorosilyl)propyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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